5-Acetyl-2-bromobenzonitrile

描述

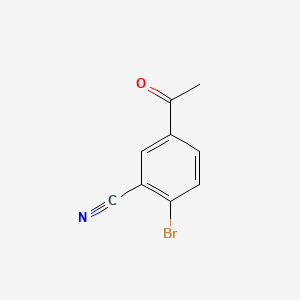

5-Acetyl-2-bromobenzonitrile is an organic compound with the molecular formula C9H6BrNO. It is characterized by the presence of an acetyl group at the 5-position, a bromine atom at the 2-position, and a nitrile group on the benzene ring. This compound is a white to off-white crystalline solid and is used in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Acetyl-2-bromobenzonitrile involves the bromination of 5-acetylbenzonitrile. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the reaction of 2-bromobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts acylation reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination or acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The choice of method depends on the availability of starting materials and the desired scale of production.

化学反应分析

Types of Reactions

5-Acetyl-2-bromobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol, or sodium hydrosulfide (NaSH) in ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution, or chromium trioxide (CrO3) in acetic acid.

Major Products

Substitution: Formation of 5-acetyl-2-aminobenzonitrile, 5-acetyl-2-thiobenzonitrile, etc.

Reduction: Formation of 5-acetyl-2-aminobenzonitrile.

Oxidation: Formation of 5-acetyl-2-bromobenzoic acid.

科学研究应用

5-Acetyl-2-bromobenzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme-catalyzed reactions involving nitrile and acetyl groups.

Medicine: As a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

Industry: In the production of specialty chemicals and materials, such as polymers and dyes.

作用机制

The mechanism of action of 5-Acetyl-2-bromobenzonitrile in chemical reactions involves the electrophilic nature of the bromine atom and the nucleophilic nature of the nitrile group. The bromine atom can be readily displaced by nucleophiles, while the nitrile group can participate in various addition and reduction reactions. The acetyl group can undergo oxidation or reduction, depending on the reaction conditions.

相似化合物的比较

Similar Compounds

5-Acetyl-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.

5-Acetyl-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.

5-Acetyl-2-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine.

Uniqueness

5-Acetyl-2-bromobenzonitrile is unique due to the specific reactivity of the bromine atom, which is more reactive in nucleophilic substitution reactions compared to chlorine and fluorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis.

生物活性

5-Acetyl-2-bromobenzonitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H6BrN

- Molecular Weight : 209.06 g/mol

- IUPAC Name : this compound

The compound features a bromine atom and a nitrile group, which are critical for its biological interactions.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. One notable method involves the bromination of 2-acetylbenzonitrile, followed by purification through recrystallization. The efficiency and yield of these reactions vary based on conditions such as temperature and solvent choice.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into a potential antibacterial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound has selective cytotoxic effects on cancer cell lines. For instance, it was found to induce apoptosis in HeLa cells (human cervical carcinoma) with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These findings indicate that the compound may serve as a lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis. The presence of the bromine atom is hypothesized to enhance its reactivity with biological targets.

Case Studies

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis of several brominated analogs of benzonitriles, including this compound, and their evaluation against resistant bacterial strains. The results confirmed its potential as a scaffold for developing new antibiotics .

- Anticancer Research : Another investigation focused on the cytotoxic effects of various substituted benzonitriles on cancer cells. The study found that compounds with halogen substitutions, like bromine in this compound, showed enhanced activity against multiple cancer cell lines .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetyl-2-bromobenzonitrile, and how does reaction solvent polarity influence yield?

- Methodology : Direct bromination of 5-acetylbenzonitrile using bromine (Br₂) in acetic acid or selective Friedel-Crafts acetylation of 2-bromobenzonitrile. Solvent polarity critically impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase side reactions, while non-polar solvents (e.g., toluene) favor slower, cleaner reactions. Yield optimization requires balancing solvent dielectric constant and temperature .

- Data Note : In analogous bromobenzonitrile syntheses, DMF increased yields by 15–20% compared to methanol but required rigorous purification to remove acetylated byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) differentiate this compound from structural analogs?

- Methodology :

- ¹H NMR : The acetyl group (-COCH₃) shows a singlet at δ 2.6–2.8 ppm, while the bromine ortho to the nitrile induces deshielding (~δ 8.2–8.5 ppm for aromatic protons).

- IR : Strong C≡N stretch at ~2220–2240 cm⁻¹ and carbonyl (C=O) at ~1680–1700 cm⁻¹. Differentiation from analogs (e.g., 5-Bromo-2-hydroxybenzonitrile) requires monitoring O-H stretches (absent in the acetylated derivative) .

Q. What safety protocols are critical when handling this compound in cross-coupling reactions?

- Protocols :

- Use explosion-proof fume hoods to manage volatile brominated intermediates.

- Avoid skin contact: Wear nitrile gloves and full-face shields during scale-up.

- Quench residual bromine with sodium thiosulfate before disposal .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in Pd-catalyzed couplings?

- Methodology : Density Functional Theory (DFT) calculates activation barriers for oxidative addition steps. The acetyl group’s electron-withdrawing effect lowers Pd(0)→Pd(II) energy by 10–15 kcal/mol compared to non-acetylated analogs. Solvent models (e.g., SMD) refine predictions of transmetallation efficiency .

- Validation : Match computed Mulliken charges (C-Br: +0.35 e) with experimental Hammett constants (σₚ = 0.78) to predict regioselectivity .

Q. How do competing reaction pathways affect the regioselectivity of nucleophilic substitutions in this compound?

- Mechanistic Analysis : The acetyl group directs nucleophiles (e.g., amines) to the para position via resonance stabilization, but steric hindrance from the nitrile can divert attacks to the meta site. Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) reveal dominant pathways.

- Contradiction Resolution : Conflicting reports on nitro-group substitutions (meta vs. para) were resolved using isotopic labeling (²H NMR), showing solvent-dependent intermediates .

Q. What strategies resolve contradictions in thermal stability data for this compound across different studies?

- Methodology :

- DSC/TGA Harmonization : Discrepancies in decomposition temperatures (180–220°C) arise from heating-rate variations. Standardize at 10°C/min under nitrogen.

- Impurity Profiling : HPLC-MS identifies trace acetylated dimers (m/z 350–360) that accelerate degradation. Recrystallization from ethyl acetate reduces dimer content to <0.5% .

Q. Data Contradiction Analysis Framework

- Step 1 : Replicate experiments using standardized protocols (e.g., solvent purity, catalyst batch).

- Step 2 : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., trace metals in reagents).

- Step 3 : Cross-validate with independent techniques (e.g., XRD for crystallinity vs. DSC for phase transitions) .

属性

IUPAC Name |

5-acetyl-2-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUIGUNENZXIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677422 | |

| Record name | 5-Acetyl-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263285-73-9 | |

| Record name | 5-Acetyl-2-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。